4-Chloro-1(2H)-isoquinolone

Übersicht

Beschreibung

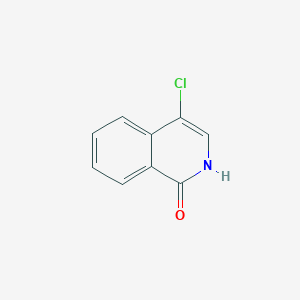

4-Chloro-1(2H)-isoquinolone is a heterocyclic compound that belongs to the isoquinolone family It is characterized by a chlorine atom attached to the fourth position of the isoquinolone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1(2H)-isoquinolone typically involves the chlorination of isoquinolone. One common method is the reaction of isoquinolone with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-1(2H)-isoquinolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-chloroisoquinoline-1,2-dione using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 4-chloro-1,2-dihydroisoquinolone.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 4-Chloroisoquinoline-1,2-dione.

Reduction: 4-Chloro-1,2-dihydroisoquinolone.

Substitution: Various substituted isoquinolones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 4-chloro-1(2H)-isoquinolone have been extensively studied, revealing several promising applications:

- Antiviral Activity : Research indicates that derivatives of isoquinolone can inhibit viral polymerase activity, demonstrating potential against influenza viruses. Modifications to the structure can enhance antiviral efficacy while reducing cytotoxicity .

- Anticancer Properties : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation. Its mechanism involves binding to active sites of target enzymes, thereby preventing substrate interaction and catalytic activity.

- Enzyme Inhibition : It has been utilized in studies focusing on protein-ligand interactions and enzyme inhibition, which are crucial for drug development in medicinal chemistry .

Therapeutic Applications

The therapeutic potential of this compound extends across various medical fields:

- Oncology : As a candidate for cancer treatment, the compound's ability to inhibit DNA replication and transcription in cancer cells is noteworthy. This property positions it as a potential lead compound for developing new anticancer drugs.

- Antimicrobial Activity : The compound has shown promise in antimicrobial studies, with derivatives exhibiting activity against various bacterial strains. The structural modifications can enhance this activity further .

Case Studies

Several studies highlight the applications of this compound:

- Antiviral Research : A study demonstrated that certain isoquinolone derivatives possess effective antiviral properties against influenza A and B viruses. The structure-activity relationship (SAR) analysis indicated that specific modifications could improve efficacy while minimizing cytotoxic effects .

- Cancer Research : Investigations into enzyme inhibitors have revealed that this compound can effectively inhibit specific kinases involved in tumor growth. These findings support its further exploration as an anticancer agent .

- Microbial Studies : Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or treatments for resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 4-Chloro-1(2H)-isoquinolone involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-1(2H)-isoquinolone can be compared with other similar compounds such as:

4-Chloro-1H-imidazole-5-carbaldehyde: This compound also contains a chlorine atom but differs in its ring structure and functional groups.

4-Chloro-1,5-naphthyridine: Similar in having a chlorine atom, but it has a different heterocyclic system.

4-Chloro-1H-indole-2-carboxylate: Another chlorine-containing heterocycle with distinct biological activities.

Uniqueness: The uniqueness of this compound lies in its specific isoquinolone ring structure, which imparts unique chemical reactivity and biological activity compared to other chlorine-containing heterocycles.

By understanding the properties, synthesis, and applications of this compound, researchers can further explore its potential in various scientific fields.

Biologische Aktivität

4-Chloro-1(2H)-isoquinolone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antiviral and antibacterial properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the isoquinolone family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. The presence of the chlorine atom at the 4-position contributes to its reactivity and biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoquinolone derivatives, including this compound, against various viral strains, particularly influenza viruses.

Key Findings:

- Antiviral Efficacy : In vitro assays demonstrated that this compound exhibits effective antiviral activity with EC50 values ranging from 0.2 to 0.6 µM against influenza A and B viruses. However, it also shows significant cytotoxicity with CC50 values around 39 µM in canine kidney epithelial cells .

- Mechanism of Action : The compound appears to inhibit viral replication rather than viral entry, as it effectively reduces the expression of viral proteins and progeny release when administered post-infection .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.2 - 0.6 | 39 | ≥65 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the isoquinolone structure can enhance antiviral properties while reducing cytotoxicity. For instance, derivatives with altered substituents have shown improved selectivity indices and lower cytotoxic effects .

Notable Derivatives:

- Compound 21 : A derivative with higher EC50 values (9.9 - 18.5 µM) but significantly reduced cytotoxicity (CC50 > 300 µM) was identified as a promising candidate for further development .

Antibacterial Activity

In addition to its antiviral properties, isoquinolone derivatives have been explored for their antibacterial effects, particularly against Gram-negative bacteria such as Escherichia coli.

Research Insights:

- Screening Results : A library of isoquinolone compounds was screened for antibacterial activity, revealing several candidates with minimum inhibitory concentrations (MIC) as low as 6.25 µM against resistant strains of E. coli.

- Mechanisms : The antibacterial action is believed to involve disruption of bacterial DNA gyrase activity, which is crucial for bacterial replication .

Case Studies

Several case studies have explored the biological activities of various isoquinolone derivatives:

- Antiviral Studies : In a study focusing on influenza viruses, compounds structurally related to this compound were shown to effectively inhibit viral replication without significant toxicity when optimized for structure .

- Antibacterial Screening : Another study demonstrated that isoquinoline sulfonamides exhibited potent antibacterial activity against fluoroquinolone-resistant E. coli, suggesting that structural modifications can lead to enhanced efficacy against resistant strains .

Eigenschaften

IUPAC Name |

4-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWIXKFNHOXLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356466 | |

| Record name | 4-Chloro-1(2H)-isoquinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56241-09-9 | |

| Record name | 4-Chloro-1(2H)-isoquinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.